molecular formula C13H18ClN3O B15114537 N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15114537
M. Wt: 267.75 g/mol
InChI Key: XJQPBLFLIKSAQZ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole derivative featuring a 4-methoxyphenylmethyl substituent and a dimethylamine group at the 3-position of the pyrazole ring, with a hydrochloride salt formation. Similar compounds are utilized in therapeutic agents (e.g., alpha-blockers, SSRIs) or as reference standards in quality control (e.g., impurities in pharmacopeial testing) .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9H,8H2,1-3H3,(H,14,15);1H

InChI Key

XJQPBLFLIKSAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole intermediate.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various halides and nucleophiles; conditions depend on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

Structural Variations: The target compound’s pyrazole ring distinguishes it from piperidine-based analogs like paroxetine impurities or cyclohexyl-containing impurities (e.g., Impurity F(EP)) .

Therapeutic and Pharmacological Differences :

  • Tamsulosin and paroxetine derivatives target well-defined receptors (alpha-1 adrenergic, SERT), whereas the pyrazole-based compound’s biological activity remains uncharacterized. Its methoxyphenyl group may confer membrane permeability, a feature shared with CNS-targeting drugs .

Regulatory and Quality Control Context :

  • Impurity F(EP) and paroxetine-related compounds are monitored in pharmacopeial guidelines (EP, USP), emphasizing the importance of structural analogs in manufacturing quality assurance. The absence of regulatory data for the target compound suggests it may still be in early development .

Research Implications and Data Gaps

  • Synthetic Relevance : The compound’s pyrazole scaffold is less common in approved drugs compared to piperidine or benzodioxolyl structures, but it may offer metabolic stability advantages.
  • Pharmacological Potential: Structural parallels to Tamsulosin and paroxetine imply possible activity in neurological or urological disorders, though experimental validation is needed.
  • Quality Control : Methoxyphenyl-containing impurities (e.g., Impurity H(EP) ) highlight the need for rigorous analytical methods to differentiate closely related byproducts during synthesis.

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